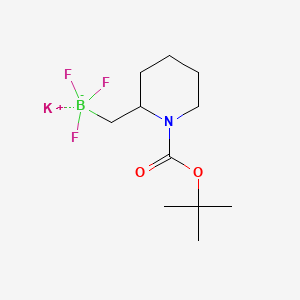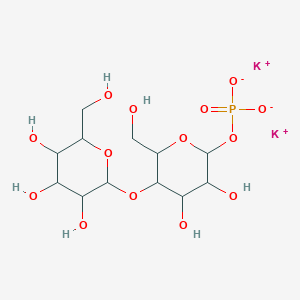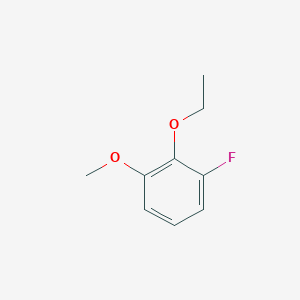
Tellanylidenebismuthanylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth(III) telluride: is a compound composed of bismuth and tellurium, with the chemical formula Bi2Te3. It appears as a gray powder or metallic gray crystals and is known for its semiconductor properties. Bismuth(III) telluride is particularly notable for its efficiency as a thermoelectric material, making it valuable for applications in refrigeration and portable power generation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth(III) telluride can be synthesized by sealing mixed powders of bismuth and tellurium in a quartz tube under vacuum and heating it to 800°C in a muffle furnace . Another method involves the co-precipitation process using sodium borohydride, followed by annealing under hydrazine vapor and nitrogen gas atmosphere at 300°C .
Industrial Production Methods: Industrial production of bismuth(III) telluride often involves chemical vapor deposition, electrodeposition, and molecular jet methods. These techniques allow for the formation of thin films, which are essential for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth(III) telluride undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Bismuth(III) oxide and tellurium dioxide.
Reduction: High-purity bismuth(III) telluride nanostructures.
Substitution: Bismuth halides such as bismuth(III) chloride, bismuth(III) bromide, and bismuth(III) iodide.
Applications De Recherche Scientifique
Chemistry: Bismuth(III) telluride is widely used in thermoelectric materials for power generation and cooling applications. Its efficiency in converting temperature differences into electrical voltage makes it valuable for thermoelectric generators .
Biology and Medicine: Bismuth-based nanoparticles, including bismuth(III) telluride, have been explored for their therapeutic, diagnostic, and biosensing properties. They are used in cancer therapy, drug delivery, bioimaging, and tissue engineering .
Industry: In the industrial sector, bismuth(III) telluride is used in the production of thermoelectric devices, which are essential for energy harvesting and refrigeration technologies .
Mécanisme D'action
Bismuth(III) telluride acts as a thermoelectric material by exploiting the Seebeck effect, where a temperature difference across the material generates an electric voltage. The compound’s unique electronic structure, characterized by a narrow bandgap and high carrier mobility, allows for efficient thermoelectric conversion. Additionally, bismuth(III) telluride’s topological insulating properties contribute to its effectiveness in spintronics applications .
Comparaison Avec Des Composés Similaires
- Bismuth(III) oxide
- Bismuth trisulfide
- Bismuth selenide
- Arsenic telluride
- Antimony telluride
Uniqueness: Bismuth(III) telluride stands out due to its exceptional thermoelectric properties, making it more efficient for power generation and cooling applications compared to other bismuth compounds. Its ability to form thin films and nanostructures further enhances its versatility and performance in various technological applications .
Propriétés
Formule moléculaire |
BiTe+ |
|---|---|
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
tellanylidenebismuthanylium |
InChI |
InChI=1S/Bi.Te/q+1; |
Clé InChI |
PEBUJRJRNOCUTR-UHFFFAOYSA-N |
SMILES canonique |
[Te]=[Bi+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


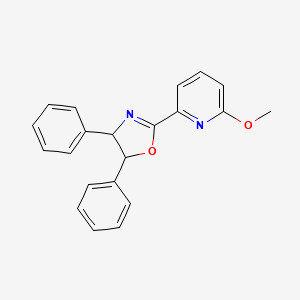
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)
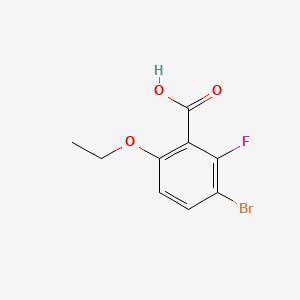
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
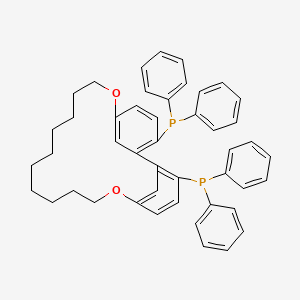
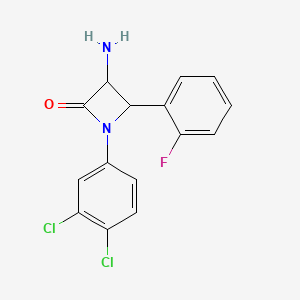
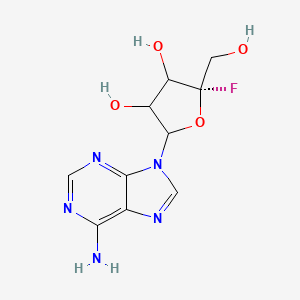
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
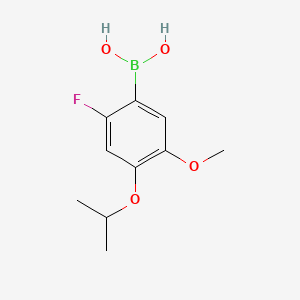
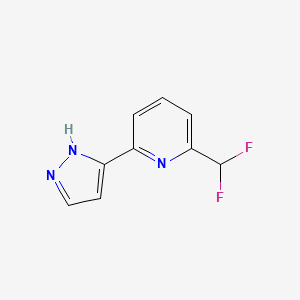
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
